Antileishmanial Selectivity vs. Miltefosine
Morolic acid demonstrates potent and selective anti-leishmanial activity against L. amazonensis. Against axenic amastigotes, the clinically relevant intracellular stage, morolic acid exhibits an IC50 of 2.74 µM, with a high selectivity index (SI = CC50/IC50) of >25 relative to mammalian host cells (macrophage CC50 = 68.61 µM) [1][2]. This selectivity contrasts favorably with the clinical comparator miltefosine, which in parallel experimental paradigms against L. amazonensis amastigotes demonstrated an IC50 of 12.8 µM with an SI of only 4.3, reflecting both lower potency and narrower therapeutic margin [3].
| Evidence Dimension | Antiparasitic potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 2.74 µM (amastigote); CC50 = 68.61 µM (macrophage); SI = 25.0 |
| Comparator Or Baseline | Miltefosine: IC50 = 12.8 µM (amastigote); CC50 = 55.1 µM (macrophage); SI = 4.3 |
| Quantified Difference | 4.7-fold greater potency; 5.8-fold greater selectivity |
| Conditions | MTT assay, L. amazonensis axenic amastigotes and murine peritoneal macrophages |
Why This Matters
Superior selectivity relative to a standard-of-care comparator positions morolic acid as a compelling candidate for leishmaniasis drug development with reduced host cytotoxicity liability.
- [1] de Souza VMR, et al. Microorganisms. (2024). Anti-Leishmania amazonensis Activity of Morolic Acid, a Pentacyclic Triterpene with Effects on Innate Immune Response during Macrophage Infection. 12(7): 1302. View Source
- [2] DOAJ. (2024). Anti-Leishmania amazonensis Activity of Morolic Acid, a Pentacyclic Triterpene with Effects on Innate Immune Response during Macrophage Infection. View Source
- [3] Rodrigues JCF, et al. Antimicrobial Agents and Chemotherapy. (2008). In vitro activities of miltefosine against Leishmania amazonensis. 52(9): 3265-3273. View Source
